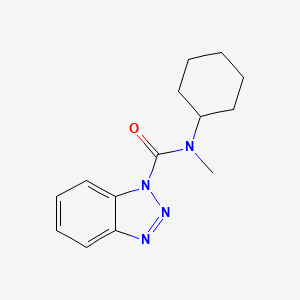![molecular formula C18H20ClF2N3OS B10836408 2-chloro-N-[2-(4,4-difluoropiperidin-1-yl)-2-(1,3-thiazol-5-yl)ethyl]-6-methylbenzamide](/img/structure/B10836408.png)
2-chloro-N-[2-(4,4-difluoropiperidin-1-yl)-2-(1,3-thiazol-5-yl)ethyl]-6-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole derivative 5 is a member of the thiazole family, which consists of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiazole derivative 5 can be synthesized through various methods. One common approach involves the cyclization of α-oxodithioesters with tosylmethyl isocyanide in the presence of potassium hydroxide, resulting in the formation of 4-methylthio-5-acylthiazoles . Another method includes the reaction of chloroacetaldehyde with thioformamide to produce unsubstituted thiazoles .
Industrial Production Methods: Industrial production of thiazole derivatives often involves the use of multi-component reactions, which allow for the efficient synthesis of complex molecules. For example, the Hantzsch thiazole synthesis involves the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiourea and substituted benzaldehydes in the presence of a catalyst . This method is advantageous due to its high yield and simplicity.
Chemical Reactions Analysis
Types of Reactions: Thiazole derivative 5 undergoes various chemical reactions, including:
Oxidation: Thiazole derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of thiazole derivatives can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic substitution reactions occur primarily at the C-5 position, while nucleophilic substitution occurs at the C-2 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazoles depending on the reagents used.
Scientific Research Applications
Thiazole derivative 5 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Shows potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: Utilized in the production of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of thiazole derivative 5 involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . Additionally, thiazole derivatives may inhibit enzymes or block receptors, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Thiazole derivative 5 can be compared with other similar compounds, such as:
Dabrafenib: An anticancer drug containing a thiazole nucleus.
Dasatinib: Another anticancer agent with a thiazole ring.
Patellamide A: A natural product with a thiazole moiety.
Ixabepilone: A chemotherapeutic agent containing a thiazole ring.
Epothilone: A class of anticancer drugs with thiazole structures.
Uniqueness: Thiazole derivative 5 is unique due to its specific substitution pattern and the resulting biological activities
Properties
Molecular Formula |
C18H20ClF2N3OS |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
2-chloro-N-[2-(4,4-difluoropiperidin-1-yl)-2-(1,3-thiazol-5-yl)ethyl]-6-methylbenzamide |
InChI |
InChI=1S/C18H20ClF2N3OS/c1-12-3-2-4-13(19)16(12)17(25)23-9-14(15-10-22-11-26-15)24-7-5-18(20,21)6-8-24/h2-4,10-11,14H,5-9H2,1H3,(H,23,25) |
InChI Key |
WADLCIPMWTXETG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(=O)NCC(C2=CN=CS2)N3CCC(CC3)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


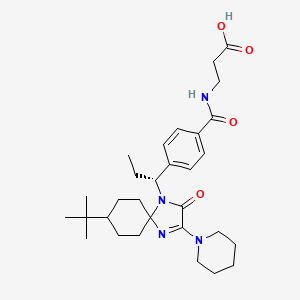
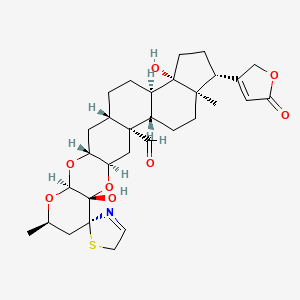
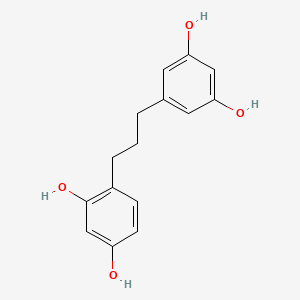
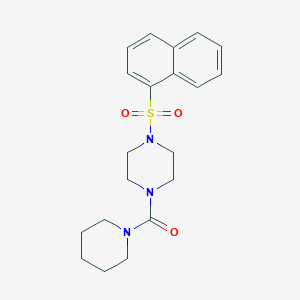
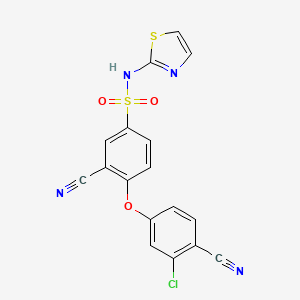
![1-(2,6-Dichloropyridin-4-yl)-3-(3-methyl-4-propan-2-yl-1-prop-2-enylpyrazolo[3,4-b]pyridin-6-yl)oxyurea](/img/structure/B10836365.png)
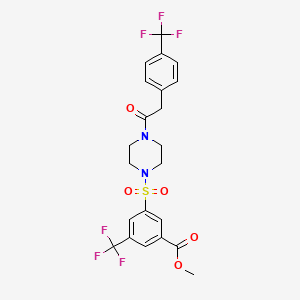
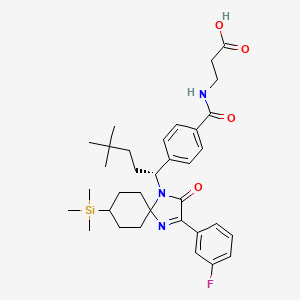
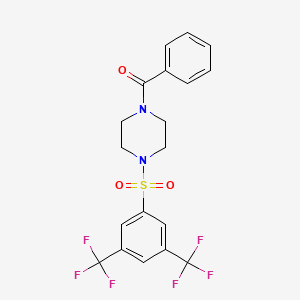


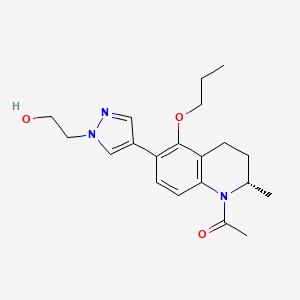
![4-[1-[2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)-8-tert-butyl-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]-N-(2H-tetrazol-5-ylmethyl)benzamide](/img/structure/B10836383.png)
